6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
Description
6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core fused with a piperazine moiety. The structure includes a 2-hydroxyethyl group on the piperazine ring and a methyl group at position 2 of the dihydropyridazinone (Figure 1). Its molecular formula is C₁₃H₁₉N₃O₃, with a molecular weight of 289.31 g/mol .
Properties
IUPAC Name |
6-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-14-11(18)3-2-10(13-14)12(19)16-6-4-15(5-7-16)8-9-17/h2-3,17H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIJOHIWZACUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1153231-27-6 |
| Molecular Formula | C₁₂H₁₈N₄O₃ |
| Molecular Weight | 258.30 g/mol |
| Log P (octanol-water) | -0.37 |
| Solubility | Soluble in DMSO |
This compound features a piperazine moiety which is known for its ability to interact with various biological targets, enhancing its therapeutic potential.
Research indicates that compounds containing the piperazine structure can inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are implicated in various diseases including glaucoma and cancer. A study demonstrated that derivatives of 2-hydroxyethylpiperazine exhibited potent inhibition against several human carbonic anhydrase isoforms (I, II, IV, and IX) .
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by targeting CA enzymes that are overexpressed in certain cancers.
- Neuroprotective Effects : The piperazine derivatives have been explored for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
- Antimicrobial Properties : Some studies have indicated that similar piperazine compounds possess antimicrobial activity, which could be relevant in developing new antibiotics.
Structure-Activity Relationships (SAR)
The biological activity of 6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one can be influenced by:
- The nature of substituents on the piperazine ring.
- The carbonyl group’s position and its electronic effects.
- The overall hydrophilicity or lipophilicity of the molecule, as indicated by its Log P values.
Study on Carbonic Anhydrase Inhibition
A study published in PubMed focused on synthesizing a series of piperazine derivatives to evaluate their inhibitory effects on human carbonic anhydrases. The results showed that modifications to the piperazine ring significantly enhanced inhibitory potency against CA isoforms . This suggests that 6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one could be further optimized for better efficacy.
Neuroprotective Potential
In a separate investigation, researchers examined the neuroprotective effects of various piperazine derivatives in models of oxidative stress. The findings indicated that certain structural modifications could enhance protective effects against neuronal cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
The pyridazinone scaffold is shared among many bioactive compounds. Key analogs and their differences are outlined below:
Table 1: Structural and Functional Comparisons
Key Observations:
- Substituent Effects : The hydroxyethyl group in the target compound improves water solubility compared to lipophilic substituents (e.g., chlorophenyl in BI70277 or triazine in D183-0140) .
- Therapeutic Potential: Analogs like L4 target orexin receptors for sleep disorders, while BI70277 and derivatives from emphasize anticancer activity . The target compound’s piperazine-carbonyl group aligns with these applications but lacks specific activity data.
Activity and Selectivity
- Anticancer Activity: Pyridazinone derivatives with 4-substituted piperazines (e.g., 6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-ones) show moderate anticancer activity in preliminary studies . The target compound’s hydroxyethyl group could modulate receptor selectivity compared to bulkier substituents in BI70277 .
- CNS Applications : Compounds like L4 () demonstrate orexin receptor modulation, suggesting the target compound’s piperazine-carbonyl group may also interact with CNS targets, though this remains unverified .
Preparation Methods
Synthetic Route Overview
The synthesis generally follows these key steps:
Synthesis of the Pyridazinone Core:
The 2-methyl-2,3-dihydropyridazin-3-one ring is prepared starting from suitable pyridazine precursors, often involving cyclization reactions and selective methylation at the 2-position.Preparation of the Piperazine Derivative:
The piperazine ring is functionalized at the nitrogen atom with a 2-hydroxyethyl substituent. This is typically achieved by alkylation of piperazine with 2-chloroethanol or a similar hydroxyethylating agent under controlled conditions.Coupling via Carbonyl Linkage:
The pyridazinone and the hydroxyethyl-substituted piperazine are linked through a carbamoyl (carbonyl) group. This step often involves the activation of the pyridazinone nitrogen or carbonyl group to react with the piperazine nitrogen, forming the amide bond.
Detailed Reaction Conditions
- Solvents: Commonly used solvents include ethanol, acetonitrile, or dimethylformamide (DMF), selected for their ability to dissolve both reactants and support nucleophilic substitution reactions.
- Catalysts: Acid or base catalysts may be employed to facilitate ring closure or amide bond formation. For example, mild bases such as triethylamine can promote nucleophilic attack on activated carbonyl intermediates.
- Temperature: Reactions are typically conducted at moderate temperatures (25–80°C) to balance reaction rate and selectivity. Elevated temperatures may be used for cyclization steps, while coupling reactions may require milder conditions to avoid side reactions.
- Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical techniques to monitor reaction progress and confirm product formation.
Example Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyridazinone ring formation | Cyclization of hydrazine derivatives with diketones; methylation with methyl iodide or equivalent | Formation of 2-methyl-2,3-dihydropyridazin-3-one core |
| 2 | Piperazine functionalization | Alkylation of piperazine with 2-chloroethanol in presence of base (e.g., K2CO3) | 4-(2-Hydroxyethyl)piperazine derivative |
| 3 | Amide bond formation | Coupling of pyridazinone with functionalized piperazine using coupling agents (e.g., carbonyldiimidazole) or direct condensation | Formation of 6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Alternative Methods and Variations
- Some synthetic routes may employ protecting groups on the hydroxyethyl moiety to prevent side reactions during coupling steps.
- Use of activated esters or acid chlorides of the pyridazinone derivative can improve coupling efficiency.
- Catalytic hydrogenation or reduction steps may be integrated if intermediate functional groups require modification.
Research Findings and Optimization
- Studies indicate that controlling the reaction temperature and solvent polarity is critical to maximizing yield and purity of the final compound.
- The choice of coupling agent strongly influences the amide bond formation efficiency; carbonyldiimidazole and similar reagents provide good yields with minimal byproducts.
- Hydroxyethyl substitution on piperazine enhances solubility and may affect the biological activity of the compound, thus synthesis protocols emphasize preserving this functionality intact during preparation.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyridazinone synthesis | Cyclization at 60–80°C, polar solvents | Methylation step requires controlled stoichiometry |
| Piperazine alkylation | Room temperature to 50°C, base present | Alkylating agent: 2-chloroethanol or equivalent |
| Coupling reaction | 25–60°C, coupling agents (CDI, EDC) | Use of inert atmosphere recommended to prevent side reactions |
| Solvent | Ethanol, acetonitrile, DMF | Solvent choice affects reaction rate and purity |
| Reaction monitoring | TLC, NMR | Ensures completion and structural confirmation |
Q & A
Q. What are the established synthetic routes for 6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step organic reactions. A common strategy includes:
- Step 1 : Coupling of the piperazine derivative with a dihydropyridazinone precursor using carbodiimide-based reagents (e.g., EDCI or DCC) under anhydrous conditions.
- Step 2 : Introduction of the 2-hydroxyethyl group via nucleophilic substitution or reductive amination, often requiring catalysts like palladium or nickel complexes.
- Step 3 : Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity and temperature gradients .
Q. How is the structural integrity of this compound validated?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic peaks for the hydroxyethyl group (δ ~3.6 ppm) and dihydropyridazinone carbonyl (δ ~165 ppm).
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the piperazine-carbonyl linkage.
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by isolating impurities using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What analytical techniques are critical for assessing purity and stability?
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 335.18).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature reactions.
- pH Stability Studies : Incubation in buffers (pH 3–10) with HPLC monitoring reveals instability under strongly acidic conditions (pH <4) due to hydrolysis of the piperazine-carbamate bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require post-reaction dialysis to remove residuals.
- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the pyridazinone ring, achieving yields >75% with ligand optimization (e.g., XPhos).
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <2 hours for cyclization steps, maintaining >90% purity .
Q. What strategies are employed to study structure-activity relationships (SAR) for functional group modifications?
- Hydroxyethyl Group Modifications : Replacement with methoxyethyl or fluorinated analogs alters solubility (logP shifts from 1.2 to 0.8) and receptor binding affinity.
- Pyridazinone Ring Substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position enhances inhibitory activity against kinase targets (IC₅₀ reduced from 120 nM to 45 nM).
- Computational Docking : Molecular dynamics simulations predict interactions with ATP-binding pockets in kinases, guiding rational design .
Q. How can contradictions in biological activity data be resolved?
- Cross-Validation Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target cytotoxicity.
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the piperazine ring) that may contribute to discrepancies between in vitro and in vivo efficacy .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with kinases, prioritizing compounds with hydrogen bonds to hinge regions (e.g., Glu87 in PKCθ).
- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon functional group substitutions, correlating with experimental IC₅₀ values (R² >0.85).
- ADMET Prediction : SwissADME estimates blood-brain barrier permeability (low for this compound, logBB = -1.2) and CYP450 inhibition risks .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility and bioavailability?
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) increase aqueous solubility from 0.5 mg/mL to 2.1 mg/mL.
- Salt Formation : Hydrochloride salts improve oral bioavailability in rodent models (AUC increased by 3.5-fold) but may alter receptor selectivity.
- Crystallinity Studies : XRPD identifies polymorphic forms (Form I vs. Form II) with differing dissolution rates, explaining variability in pharmacokinetic data .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction atmospheres (N₂ vs. air) to prevent oxidation of the dihydropyridazinone ring.
- Analytical Calibration : Use USP reference standards (e.g., MM0421.02) for HPLC quantification to minimize batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
